(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-22-15-7-5-13(10-17(15)23-2)6-8-19(21)25-12-14-11-18(26-20-14)16-4-3-9-24-16/h3-11H,12H2,1-2H3/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRSPQFMJXXOG-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate typically involves multi-step organic reactions. One common method involves the esterification of 3-(3,4-dimethoxyphenyl)acrylic acid with (Z)-(5-(furan-2-yl)isoxazol-3-yl)methanol under acidic conditions. The reaction is often catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Research Implications and Gaps
- Antioxidant Potential: The target compound’s methoxy groups may balance electron donation and lipophilicity, but empirical testing (e.g., DPPH assay, FRAP) is needed to confirm activity .
- Synthetic Optimization : and provide frameworks for acrylate ester synthesis, though stereochemical control (Z vs. E configuration) remains a challenge.
Biological Activity
(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is a complex organic compound characterized by its unique structural components, including a furan ring, an isoxazole ring, and a dimethoxyphenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance, derivatives containing furan and isoxazole moieties have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For example, compounds with similar structures were tested against human lung cancer cell lines (A549, HCC827, NCI-H358), showing IC50 values indicating significant cytotoxicity. Specifically:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 8 | A549 | 6.75 ± 0.19 |
| 8 | HCC827 | 6.26 ± 0.33 |
| 8 | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that this compound may function through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For example, it may inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.
Study on Antitumor Activity
A notable study examined the antitumor effects of various isoxazole derivatives in both 2D and 3D cell culture systems. The results indicated that compounds with furan and isoxazole rings exhibited higher potency in traditional 2D assays compared to more complex 3D environments, which better mimic in vivo conditions. This suggests that while these compounds are promising, further optimization and testing are required to enhance their efficacy in more realistic biological settings.
Comparative Analysis
Comparative studies with similar compounds have provided insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate | Lacks furan/isoxazole | Lower anticancer activity |
| Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate | Acetamido group instead of furan/isoxazole | Moderate activity |
The presence of both furan and isoxazole rings in the target compound contributes to its distinct chemical reactivity and biological profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate, and how do reaction conditions influence yield?
- Methodology:
-
Esterification: Use a coupling agent (e.g., DCC/DMAP) to react 3-(3,4-dimethoxyphenyl)acrylic acid with (5-(furan-2-yl)isoxazol-3-yl)methanol under anhydrous conditions. Monitor reaction progress via TLC.
-
Stereochemical control: For Z-isomer selectivity, employ photoirradiation or catalytic asymmetric synthesis, as seen in analogous acrylate systems .
-
Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
- Key variables:
Q. How are advanced spectroscopic techniques (e.g., 2D-NMR, HRMS) applied to confirm the stereochemistry and purity of this compound?
- Characterization workflow:
¹H/¹³C-NMR: Assign furan (δ 6.2–7.4 ppm) and isoxazole (δ 6.8–8.1 ppm) protons. The Z-configuration is confirmed by NOESY correlations between the acrylate β-H and isoxazole methyl group .
HRMS: Validate molecular ion [M+H]⁺ with <2 ppm error.
IR: Confirm ester C=O stretch at ~1720 cm⁻¹ and furan C-O-C at 1250 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary screening of biological activities (e.g., antimicrobial, antioxidant)?
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare MIC values to ciprofloxacin .
- Antioxidant:
| Assay | Protocol | Reference Standard |
|---|---|---|
| DPPH scavenging | IC₅₀ determination at 517 nm | BHT (IC₅₀ ~15 µM) |
| FRAP | Fe³⁺ reduction monitored at 593 nm | Ascorbic acid |
Advanced Research Questions
Q. How does the compound’s electronic structure (e.g., HOMO/LUMO) influence its reactivity and interaction with biological targets?
- Computational approach:
- DFT calculations (B3LYP/6-31G):* Optimize geometry and calculate frontier molecular orbitals. The furan’s electron-rich system enhances nucleophilic attack susceptibility, while the dimethoxyphenyl group stabilizes charge transfer .
- Docking studies: Map interactions with MAPK or COX-2 active sites using AutoDock Vina. The acrylate moiety shows hydrogen bonding with Ser530 in COX-2, analogous to NSAIDs .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., antioxidant vs. pro-oxidant effects)?
- Critical analysis:
- Dose dependency: Test concentrations from 1–100 µM. Pro-oxidant effects may emerge >50 µM due to redox cycling of the furan ring .
- Cell type variability: Compare results in normal (HEK293) vs. cancer (HeLa) lines. Cancer cells often exhibit altered redox homeostasis .
- Assay interference: Control for intrinsic absorbance of the compound in colorimetric assays (e.g., MTT) .
Q. How can structural modifications (e.g., substituent variation on the isoxazole or dimethoxyphenyl groups) enhance target selectivity?
- SAR insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
